Cas no 1804285-52-6 (Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate)

Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate
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- インチ: 1S/C14H17ClO4/c1-4-18-12-8-10(14(17)19-5-2)6-7-11(12)13(16)9(3)15/h6-9H,4-5H2,1-3H3
- InChIKey: BJAIQUIZQMNAQW-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(C(=O)OCC)=CC=1OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 319
- XLogP3: 3.2
- トポロジー分子極性表面積: 52.6
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005227-250mg |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015005227-1g |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
Alichem | A015005227-500mg |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate |
1804285-52-6 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate 関連文献
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoateに関する追加情報
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate (CAS No. 1804285-52-6): A Comprehensive Overview
Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate, identified by its CAS number 1804285-52-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and material science. The compound's molecular structure, featuring a benzoate core modified with ethoxy and chloropropanoyl substituents, positions it as a versatile intermediate in the synthesis of more complex molecules.
The< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate molecule consists of a benzene ring substituted at the 3-position with an ethoxy group and at the 4-position with a chloropropanoyl moiety. This specific arrangement of functional groups contributes to its reactivity and makes it a valuable building block for further chemical modifications. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various synthetic pathways, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates.
Recent advancements in synthetic methodologies have highlighted the utility of< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate in the preparation of bioactive molecules. For instance, studies have demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The chloropropanoyl group, in particular, serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones with precision.
In the realm of medicinal chemistry, the< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate derivative has been explored for its potential to act as a scaffold for drug discovery. Its structural features are reminiscent of known bioactive molecules, suggesting that it may serve as a lead compound or intermediate in the development of new treatments for various diseases. Researchers have leveraged its reactivity to design analogs with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.
The< strong>CAS No. 1804285-52-6 registry number ensures that this compound is well-documented and accessible for research purposes. Its characterization through spectroscopic techniques such as NMR, IR, and mass spectrometry has provided valuable insights into its structural integrity and purity. These analytical data are crucial for ensuring that researchers can reproducibly utilize< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate in their experiments without encountering impurities or inconsistencies.
One notable application of< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate is in the synthesis of advanced materials, where its ester linkage can be exploited to create polymers or coatings with specific functionalities. The benzoate moiety, known for its stability and hydrophobicity, contributes to the material's overall properties, making it suitable for applications in coatings, adhesives, or even biodegradable polymers.
The pharmaceutical industry has also shown interest in< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate due to its potential as a starting material for more complex drug candidates. By incorporating this compound into multi-step synthetic routes, chemists can efficiently construct molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects, aligning with ongoing efforts to develop safer and more effective alternatives to existing medications.
The< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate CAS number serves as a critical identifier for regulatory purposes, ensuring compliance with international standards for chemical nomenclature and classification. This standardized naming convention facilitates communication among researchers worldwide and aids in database searches, making it easier to access relevant literature and experimental data.
In conclusion,< strong>Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate (CAS No. 1804285-52-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow.
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